7-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione
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Description
7-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C28H28N4O3 and its molecular weight is 468.557. The purity is usually 95%.
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Scientific Research Applications
Hypotensive Agents
Quinazoline derivatives have been explored for their potential as hypotensive agents. Studies have synthesized and tested various quinazoline diones, similar in structure to the specified compound, for their ability to relax blood vessels and lower blood pressure. For instance, compounds with certain moieties showed significant hypotensive activity, with one being 23 times more potent than papaverine in vasodilation, although less potent than cinnarizine (Eguchi et al., 1991).
Anticancer Agents
Quinazolinone derivatives have also been investigated for their anticancer properties. A study synthesized novel quinazolinone derivatives and evaluated their cytotoxicity against cancer cell lines, finding that almost all new compounds displayed cytotoxic activity in both MCF-7 and HeLa cell lines (Poorirani et al., 2018).
Antiasthmatic Activity
Research into xanthene derivatives, which are structurally related to quinazoline, has shown potential for antiasthmatic applications. A series of compounds were synthesized and screened for vasodilator activity, with all compounds showing significant activity compared to the standard Cilostazol (Bhatia et al., 2016).
Antimicrobial Studies
Quinazoline-2,4(1H,3H)-diones have been synthesized and evaluated for their antibacterial and antifungal activities. Some of the synthesized compounds exhibited promising antibacterial and antifungal activities, highlighting the potential of quinazoline derivatives as antimicrobial agents (Vidule, 2011).
Synthesis from Carbon Dioxide
Quinazoline-2,4(1H,3H)-diones derivatives have been synthesized efficiently using carbon dioxide, showcasing an environmentally friendly method of producing these compounds. This method has been used to synthesize key intermediates for several drugs (Patil et al., 2008).
Properties
CAS No. |
892276-79-8 |
---|---|
Molecular Formula |
C28H28N4O3 |
Molecular Weight |
468.557 |
IUPAC Name |
7-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-3-(4-methylphenyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C28H28N4O3/c1-18-5-9-22(10-6-18)32-27(34)23-11-8-21(17-24(23)29-28(32)35)26(33)31-14-12-30(13-15-31)25-16-19(2)4-7-20(25)3/h4-11,16-17H,12-15H2,1-3H3,(H,29,35) |
InChI Key |
MCHWGFJABPVDOM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)N4CCN(CC4)C5=C(C=CC(=C5)C)C)NC2=O |
solubility |
not available |
Origin of Product |
United States |
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